molecular formula C9H6ClN5OS B7541785 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

カタログ番号 B7541785
分子量: 267.70 g/mol
InChIキー: KERMCXZSQNEDIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one, also known as CTPI, is a chemical compound that has recently gained attention in the field of scientific research. CTPI is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a potential candidate for drug development.

作用機序

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one binds to the ATP binding site of GSK-3β, inhibiting its activity. This results in the activation of downstream signaling pathways, leading to the regulation of various cellular processes. 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been shown to induce autophagy, a process that helps to remove damaged organelles and proteins from cells.
Biochemical and Physiological Effects:
2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In animal studies, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain, a hallmark of Alzheimer's disease. 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death.

実験室実験の利点と制限

One advantage of using 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its ability to selectively inhibit GSK-3β, making it a useful tool for studying the role of this enzyme in various cellular processes. However, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has limitations in terms of its solubility and stability in aqueous solutions, which can affect its efficacy in experiments.

将来の方向性

Future research on 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one could focus on improving its solubility and stability in aqueous solutions, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, further studies could investigate the role of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in regulating autophagy and its potential as a therapeutic target for neurodegenerative diseases.

合成法

The synthesis of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves a multi-step process that starts with the reaction of 5-chlorothiadiazole-4-carbaldehyde with hydrazine hydrate to form 5-chlorothiadiazole-4-carbohydrazide. This intermediate is then reacted with 2-chloroacetaldehyde and ammonium acetate to form the final product, 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. The yield of 2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is approximately 60%.

科学的研究の応用

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown potential as a drug candidate due to its ability to inhibit the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various signaling pathways, including the regulation of glycogen synthesis, gene expression, and cell proliferation. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

特性

IUPAC Name

2-[(5-chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5OS/c10-8-6(11-13-17-8)5-15-9(16)14-4-2-1-3-7(14)12-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERMCXZSQNEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。